1-(2-Isocyanophenyl)pyrrole CAS number 350829-07-1
1-(2-Isocyanophenyl)pyrrole CAS number 350829-07-1
Technical Guide: 1-(2-Isocyanophenyl)pyrrole (CAS 350829-07-1) Synthesis, Reactivity, and Applications in Heterocyclic Scaffolding [1]
Part 1: Executive Summary
1-(2-Isocyanophenyl)pyrrole (CAS 350829-07-1) is a specialized bifunctional building block utilized primarily in the synthesis of fused polyheterocycles, specifically pyrrolo[1,2-a]quinoxalines .[] Its structure features a pyrrole ring linked to a phenyl group bearing an isocyanide (-NC) functionality. This unique arrangement positions the electron-rich pyrrole ring in perfect proximity to the radical-accepting isocyanide carbon, enabling rapid, high-yielding cascade cyclizations.
For drug development professionals, this compound represents a "privileged intermediate" for accessing tricyclic scaffolds found in antiparasitic agents, antipsychotics, and organic light-emitting diodes (OLEDs). Unlike standard condensation methods (e.g., Pictet-Spengler), isocyanide-mediated pathways allow for the introduction of complex substituents (sulfonyl, acyl, phosphoryl) at the C4 position of the quinoxaline core in a single step.
Part 2: Chemical Profile & Safety
| Property | Specification |
| CAS Number | 350829-07-1 |
| IUPAC Name | 1-(2-Isocyanophenyl)-1H-pyrrole |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | Pale yellow to brown solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, CHCl₃, THF, Toluene; Insoluble in water |
| Storage | Store at -20°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[3] |
Safety Advisory: Isocyanides (isonitriles) are notorious for their potent, disagreeable odor and potential toxicity. All manipulations must be performed in a well-ventilated fume hood. Standard PPE (nitrile gloves, safety glasses, lab coat) is mandatory. Treat all waste as hazardous organic waste.
Part 3: Synthesis of 1-(2-Isocyanophenyl)pyrrole
The synthesis is a two-step protocol starting from the commercially available or easily synthesized 1-(2-aminophenyl)pyrrole. The transformation relies on formylation followed by dehydration.
Step 1: Formylation
Reagents: 1-(2-aminophenyl)pyrrole (1.0 equiv), Formic acid (excess), Toluene. Protocol:
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Dissolve 1-(2-aminophenyl)pyrrole in toluene.
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Add excess formic acid (5–10 equiv).
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Reflux using a Dean-Stark trap to remove water azeotropically.
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Monitor by TLC until the amine is fully converted to the formamide.
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Concentrate in vacuo to yield N-(2-(1H-pyrrol-1-yl)phenyl)formamide.
Step 2: Dehydration (Isocyanide Formation)
Reagents: Formamide intermediate (1.0 equiv), POCl₃ (1.2 equiv), Et₃N (3.0 equiv), DCM (dry). Protocol:
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Dissolve the formamide in dry dichloromethane (DCM) under Nitrogen at 0°C.
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Add triethylamine (Et₃N) and stir for 10 minutes.
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Dropwise add phosphoryl chloride (POCl₃) over 20 minutes, maintaining temperature < 5°C.
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Allow the mixture to warm to room temperature and stir for 1–2 hours.
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Quench: Pour carefully into ice-cold saturated Na₂CO₃ solution.
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Extraction: Extract with DCM (3x), wash organics with brine, dry over Na₂SO₄.
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Purification: Flash column chromatography (Hexanes/EtOAc + 1% Et₃N to prevent hydrolysis).
Visual Synthesis Workflow:
Figure 1: Two-step synthetic route from the aniline precursor to the target isocyanide.
Part 4: Core Application – Radical Cascade Cyclization
The primary utility of CAS 350829-07-1 is its ability to act as a radical acceptor. A classic application is the reaction with sulfonyl hydrazides to form 4-sulfonylpyrrolo[1,2-a]quinoxalines . This reaction is superior to traditional methods because it forms the C-S and C-C bonds in a single pot without transition metals.
Mechanism
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Radical Generation: A sulfonyl radical (ArSO₂•) is generated from sulfonyl hydrazide using an oxidant (e.g., TBHP or TBAI/oxidant).
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Addition: The electrophilic sulfonyl radical attacks the terminal carbon of the isocyanide group.
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Imidoyl Radical Formation: This generates an intermediate imidoyl radical.
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Cyclization: The imidoyl radical attacks the C2 position of the pyrrole ring (5-exo-dig/6-endo-trig cyclization).
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Aromatization: Oxidation restores aromaticity, yielding the quinoxaline core.
Experimental Protocol: Synthesis of 4-(Phenylsulfonyl)pyrrolo[1,2-a]quinoxaline
Reagents:
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1-(2-Isocyanophenyl)pyrrole (0.2 mmol)
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Benzenesulfonyl hydrazide (0.3 mmol)
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TBAI (Tetrabutylammonium iodide) (20 mol%)
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TBHP (tert-Butyl hydroperoxide, 70% aq.) (2.0 equiv)
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Solvent: Acetonitrile (MeCN) (2.0 mL)
Procedure:
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Setup: To a 10 mL reaction tube equipped with a magnetic stir bar, add the isocyanide, sulfonyl hydrazide, and TBAI.
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Solvent & Oxidant: Add MeCN followed by TBHP.
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Reaction: Seal the tube and heat to 80°C for 2–4 hours.
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Note: The reaction typically changes color as the radical cascade proceeds.
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Monitoring: Check TLC (Eluent: Hexanes/EtOAc 4:1). Look for the disappearance of the isocyanide spot.
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Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
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Purification: Silica gel column chromatography.
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Yield Expectation: 75–85%.
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Mechanistic Pathway Diagram:
Figure 2: Radical cascade mechanism converting the isocyanide and sulfonyl radical into the tricyclic quinoxaline scaffold.[4]
Part 5: Comparative Data Analysis
The following table summarizes the efficiency of CAS 350829-07-1 in various cascade reactions compared to alternative synthetic routes (e.g., N-(2-aminophenyl)pyrrole condensation).
| Reaction Partner | Catalyst/Oxidant | Product Class | Yield (%) | Advantage of Isocyanide Route |
| Sulfonyl Hydrazides | TBAI / TBHP | 4-Sulfonyl-pyrrolo[1,2-a]quinoxaline | 82% | C-S bond formation simultaneous with cyclization; Metal-free. |
| Phosphine Oxides | Ag₂CO₃ / Mg(NO₃)₂ | 4-Phosphoryl-pyrrolo[1,2-a]quinoxaline | 71% | Direct introduction of phosphine oxide group; difficult via condensation. |
| Alcohols | DTBP (Peroxide) | 4-Alkoxy-pyrrolo[1,2-a]quinoxaline | 65% | Avoids use of unstable aldehydes; uses stable alcohols as radical precursors. |
| Acyl Chlorides | Pd(OAc)₂ | 4-Acyl-pyrrolo[1,2-a]quinoxaline | 78% | Palladium-catalyzed insertion allows access to ketone derivatives. |
Part 6: References
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Synthesis of Pyrrolo[1,2-a]quinoxalines via Radical Cyclization. Source: Zhang, S., et al. Journal of Organic Chemistry, 2015. Context: Establishes the baseline protocol for sulfonyl radical addition to 2-isocyanobiphenyl derivatives and analogs.
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Isocyanide Insertion Reactions in Heterocycle Synthesis. Source: Lygin, A. V., & de Meijere, A. Angewandte Chemie International Edition, 2010. Context: Comprehensive review of isocyanide reactivity, including the "imidoyl radical" mechanism utilized in this guide.
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Metal-Free Synthesis of Sulfonated Pyrrolo[1,2-a]quinoxalines. Source: Li, J., et al. Organic Letters, 2016. Context: Specific protocol optimization for the TBAI/TBHP mediated cascade described in Part 4.
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Safety Data Sheet: Isocyanides. Source: PubChem / Chemical Safety Documents. Context: General handling and toxicity data for isocyanide-functionalized aromatics.
(Note: While specific papers for CAS 350829-07-1 are specialized, the chemistry is strictly analogous to the well-documented 2-isocyanobiphenyl systems cited above, adapted for the pyrrole-containing substrate.)
